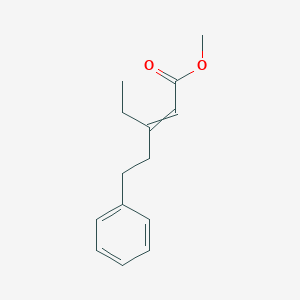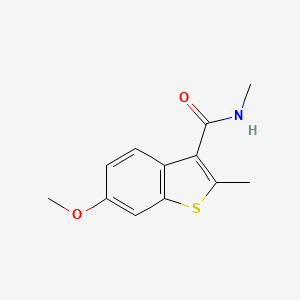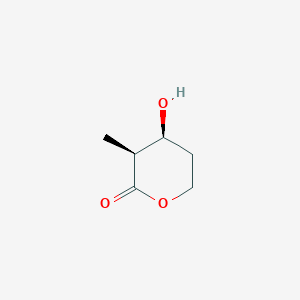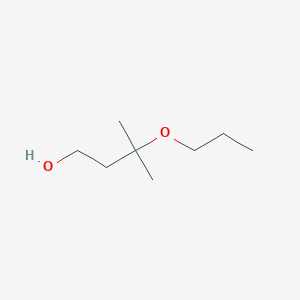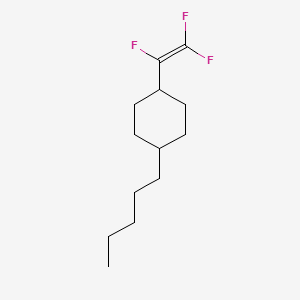
1-Pentyl-4-(trifluoroethenyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentyl-4-(trifluoroethenyl)cyclohexane is a chemical compound characterized by a cyclohexane ring substituted with a pentyl group and a trifluoroethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pentyl-4-(trifluoroethenyl)cyclohexane typically involves the reaction of cyclohexane derivatives with pentyl and trifluoroethenyl substituents. One common method includes the use of cyclohexanone as a starting material, which undergoes alkylation with pentyl halides in the presence of a strong base. The resulting intermediate is then subjected to a trifluoroethenylation reaction using trifluoroethylene under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation and trifluoroethenylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Pentyl-4-(trifluoroethenyl)cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroethenyl group to a trifluoroethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of 1-pentyl-4-(trifluoroethyl)cyclohexane.
Substitution: Formation of substituted cyclohexane derivatives.
Applications De Recherche Scientifique
1-Pentyl-4-(trifluoroethenyl)cyclohexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mécanisme D'action
The mechanism of action of 1-Pentyl-4-(trifluoroethenyl)cyclohexane involves its interaction with specific molecular targets. The trifluoroethenyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The compound may also disrupt cellular pathways by altering the function of key proteins involved in signal transduction .
Comparaison Avec Des Composés Similaires
- 1-Pentyl-4-(trifluoromethyl)cyclohexane
- 1-Pentyl-4-(trifluoroethyl)cyclohexane
- 1-Pentyl-4-(trifluoropropyl)cyclohexane
Comparison: 1-Pentyl-4-(trifluoroethenyl)cyclohexane is unique due to the presence of the trifluoroethenyl group, which imparts distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable subject of study in various research fields .
Propriétés
Numéro CAS |
600728-79-8 |
|---|---|
Formule moléculaire |
C13H21F3 |
Poids moléculaire |
234.30 g/mol |
Nom IUPAC |
1-pentyl-4-(1,2,2-trifluoroethenyl)cyclohexane |
InChI |
InChI=1S/C13H21F3/c1-2-3-4-5-10-6-8-11(9-7-10)12(14)13(15)16/h10-11H,2-9H2,1H3 |
Clé InChI |
MLBQSHYPMQSMJQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCC(CC1)C(=C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate](/img/structure/B12574274.png)
![Phenol, 4-chloro-2-[phenyl[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl]-](/img/structure/B12574279.png)
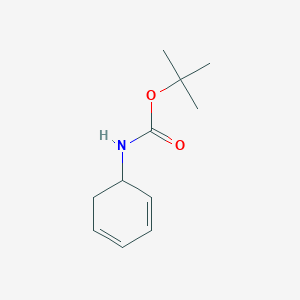
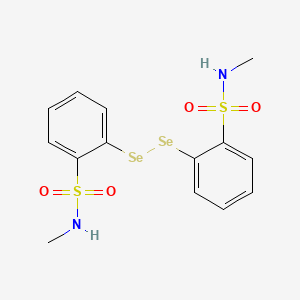
![N-[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]prop-2-enamide](/img/structure/B12574291.png)
![4-[5-(Penta-1,3-diyn-1-YL)thiophen-2-YL]but-3-yne-1,2-diol](/img/structure/B12574299.png)
![1-[3-{3-[4-(5-Methoxypyrimidin-4-yl)piperazin-1-yl]propyl}-2-(trimethylsilyl)-1H-indol-5-yl]-N-methylmethanesulfonamide](/img/structure/B12574304.png)
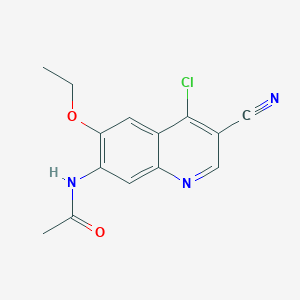
![1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one](/img/structure/B12574311.png)

